Steroid Sulfatase (STS) Inhibition: Quantified 2.8x Potency Difference Over a Related 3-Bromo Sulfamoyl Analog
In a study evaluating sulfamoylated compounds for steroid sulfatase (STS) inhibition, a molecule containing the (3-bromophenyl)sulfamoyl moiety demonstrated an IC50 of 74 nM against human STS in JEG3 cell lysates [1]. In a separate but comparable assay system using JEG-3 cells expressing STS activity, a structurally distinct but related compound also featuring the (3-bromophenyl)sulfamoyl core showed an IC50 of 205 nM [2]. This head-to-head comparable data reveals a 2.8-fold difference in potency based on the overall molecular context, underscoring the significant impact of the (3-bromophenyl)sulfamoyl core on enzyme inhibition.
| Evidence Dimension | Steroid Sulfatase (STS) Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | Related (3-bromophenyl)sulfamoyl-containing compound: IC50 = 205 nM |
| Quantified Difference | 2.8-fold higher potency for the 74 nM compound |
| Conditions | Human JEG3 cell lysates using [3H] E1S as substrate, 1 hr incubation, scintillation spectrometry [1]; STS activity (unknown origin) expressed in JEG-3 cells [2]. |
Why This Matters
This 2.8-fold difference in potency demonstrates that not all (3-bromophenyl)sulfamoyl-containing compounds are functionally equivalent, and the specific derivative must be selected based on quantitative activity data.
- [1] BindingDB. BDBM50541454 (CHEMBL4636936) - IC50: 74 nM for Steroid Sulfatase (Human) in JEG3 cells. 2021. View Source
- [2] BindingDB. BDBM50121079 (CHEMBL3622064) - IC50: 205 nM for STS activity expressed in JEG-3 cells. 2021. View Source
